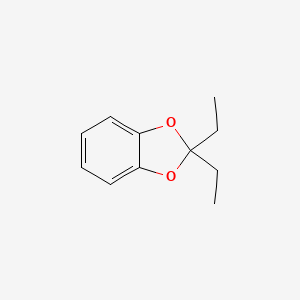
2,2-Diethyl-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 2,2-diethyl- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms. The presence of these oxygen atoms contributes to the compound’s unique chemical properties and reactivity. 1,3-Benzodioxole, 2,2-diethyl- is a colorless liquid that has gained significance in various chemical applications due to its structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 2,2-diethyl- can be synthesized through the condensation of catechol with disubstituted halomethanes. This reaction typically involves the use of strong acid catalysts such as hydrochloric acid or sulfuric acid. The reaction forms the dioxole ring by methylenedioxy bridge formation, where the halomethane acts as the methylene source .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Benzodioxole, 2,2-diethyl- often involves the use of solid superacid catalysts such as ZrO2/SO42-. This method provides high yields and is efficient for large-scale production. The reaction is carried out in refluxing benzene or toluene, and the resulting product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 2,2-diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The presence of the methylenedioxy group makes the compound susceptible to electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,3-Benzodioxole, 2,2-diethyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2,2-diethyl- involves its interaction with various molecular targets and pathways. The compound’s methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and enzyme activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, leading to decreased enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Benzodioxole, 2,2-diethyl- include:
- 1,4-Benzodioxine
- Methylenedioxybenzene
- Safrole
- Piperonal .
Uniqueness
1,3-Benzodioxole, 2,2-diethyl- is unique due to its specific structural arrangement and the presence of the diethyl groups, which enhance its reactivity and stability compared to other benzodioxole derivatives. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
34835-76-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2-diethyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O2/c1-3-11(4-2)12-9-7-5-6-8-10(9)13-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
GCCXFDGUUHJHIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=CC=CC=C2O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


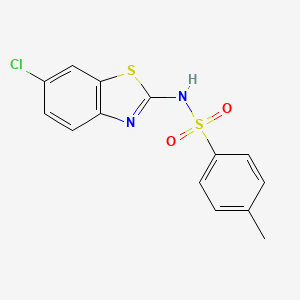
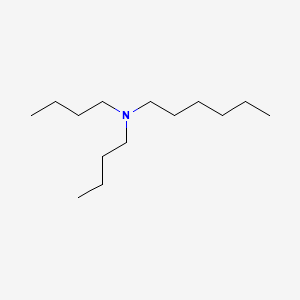
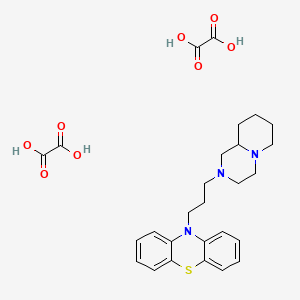
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
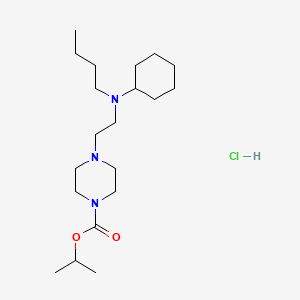
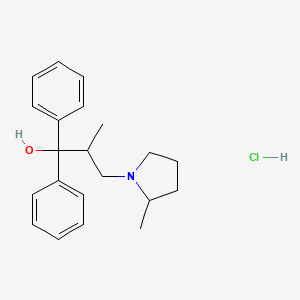
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)


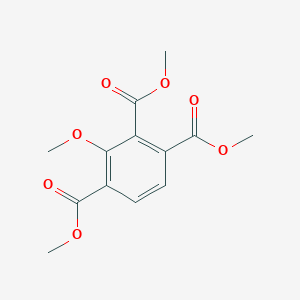
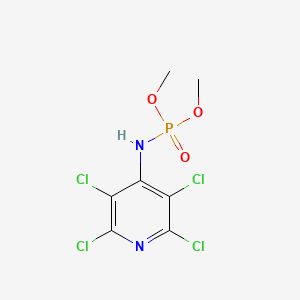

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
